molecular formula C21H21N3O4 B4013583 2-nitrostrychnidin-10-one

2-nitrostrychnidin-10-one

Cat. No.: B4013583
M. Wt: 379.4 g/mol
InChI Key: PUIXISQSCVEHKU-UHFFFAOYSA-N
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Description

Strychnidin-10-one, commonly known as strychnine (CAS 57-24-9), is a highly toxic alkaloid derived from the seeds of Strychnos nux-vomica. Its structure consists of a polycyclic framework with a ketone group at position 10 and a tertiary amine at position 2 . The compound "2-nitrostrychnidin-10-one" hypothetically refers to a nitro-substituted derivative of strychnine, where a nitro (-NO₂) group replaces a hydrogen atom at position 2. These derivatives are typically synthesized for pharmacological studies or toxicological profiling, leveraging the nitro group's electron-withdrawing effects to alter reactivity and biological activity.

Properties

IUPAC Name

10-nitro-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-18-9-16-19-13-8-17-21(4-5-22(17)10-11(13)3-6-28-16)14-7-12(24(26)27)1-2-15(14)23(18)20(19)21/h1-3,7,13,16-17,19-20H,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXISQSCVEHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrostrychnidin-10-one typically involves the nitration of strychnidin-10-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and to ensure the safety of the process. The final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Nitrostrychnidin-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitrostrychnidin-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitrostrychnidin-10-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Strychnine derivatives vary widely in substituents, influencing their physicochemical properties, toxicity, and applications. Below is a comparative analysis of key analogs:

Nitro-Substituted Derivatives

  • Strychnine Picrate (CAS 52714-96-2): A 1:1 compound with 2,4,6-trinitrophenol (picric acid). The picrate group enhances molecular stability and toxicity, with reported use in histology as a fixative .

Halogenated Derivatives

  • Strychnine Hydriodide (CAS 52748-69-3): The iodine substituent increases molecular weight (MW = 550.2 g/mol) and may reduce volatility, impacting environmental persistence .
  • Strychnine Dichromate (CAS 6424-33-5): A chromium-containing derivative with oxidative properties, historically used in analytical chemistry .

Oxygenated Derivatives

  • Strychnine Sulfate (CAS 60491-10-3): A pentahydrate form (MW = 857.0 g/mol) with improved water solubility, commonly used in rodenticides .

Complex Salts

  • Strychnine Trifluoroacetate (CAS 60723-49-1): The trifluoroacetyl group enhances lipophilicity, possibly increasing blood-brain barrier penetration .
  • Strychnine Methylarsonate (CAS 80879-64-7): An organoarsenic compound with dual toxicity mechanisms, reflecting both strychnine and arsenic toxicity .

Research Findings and Toxicity Profiles

Toxicity Mechanisms

Strychnine derivatives primarily act as glycine receptor antagonists in the central nervous system, inducing hyperexcitability, muscle spasms, and respiratory failure . Nitro-substituted analogs like strychnine picrate amplify toxicity due to synergistic effects between the nitro group and the strychnine core .

Environmental Impact

The U.S. EPA categorizes strychnine and its salts under EPCRA Section 313, requiring reporting due to their persistence, bioaccumulation, and acute toxicity (e.g., LC₅₀ < 5 mg/kg in rodents) . Nitro derivatives, such as strychnine nitrite, may degrade into reactive nitrogen species, contributing to soil and water contamination .

Pharmacological Studies

  • Strychnine Sulfate : Used in low doses for CNS stimulation in veterinary medicine, but human applications are obsolete due to narrow therapeutic indices .
  • Strychnine Trifluoroacetate : Investigated for enhanced bioavailability in experimental neurotoxicity models .

Data Tables

Table 1: Key Strychnine Derivatives and Properties

Compound Name CAS Number Substituent/Complex Molecular Weight (g/mol) Toxicity Notes Reference
Strychnine 57-24-9 Base molecule 334.41 LD₅₀ (oral, rat): 1–30 mg/kg
Strychnine Picrate 52714-96-2 2,4,6-Trinitrophenol complex 877.8 Extreme acute toxicity
Strychnine Sulfate Pentahydrate 60491-10-3 Sulfate salt 857.0 Used in rodenticides
Strychnine Phosphate 509-42-2 Phosphate salt 402.3 Altered receptor binding
Strychnine Nitrite 78686-40-5 Nitrite salt 376.4 Environmental persistence

Table 2: EPA-Listed Toxic Strychnine Derivatives

Collective Index Name CAS Number Regulatory Status
Strychnidin-10-one, mononitrate 60181-70-6 EPCRA Section 313 Reportable
Strychnidin-10-one, compound with chromic acid (H₂Cr₂O₇) 6424-33-5 High aquatic toxicity
Strychnine Methylarsonate 80879-64-7 Dual arsenic/strychnine risk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-nitrostrychnidin-10-one
Reactant of Route 2
2-nitrostrychnidin-10-one

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